molecular formula C10H8O3S B12274522 2-(5-hydroxy-1-benzothiophen-3-yl)acetic acid CAS No. 16304-48-6

2-(5-hydroxy-1-benzothiophen-3-yl)acetic acid

Cat. No.: B12274522
CAS No.: 16304-48-6
M. Wt: 208.24 g/mol
InChI Key: CCOMWPYUTGGGJR-UHFFFAOYSA-N
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Description

2-(5-Hydroxy-1-benzothiophen-3-yl)acetic acid is a heterocyclic compound featuring a benzothiophene core substituted with a hydroxyl group at the 5-position and an acetic acid moiety at the 3-position. This structure confers unique physicochemical and biological properties, including hydrogen-bonding capacity (via the hydroxyl and carboxylic acid groups) and aromatic π-system interactions.

Properties

CAS No.

16304-48-6

Molecular Formula

C10H8O3S

Molecular Weight

208.24 g/mol

IUPAC Name

2-(5-hydroxy-1-benzothiophen-3-yl)acetic acid

InChI

InChI=1S/C10H8O3S/c11-7-1-2-9-8(4-7)6(5-14-9)3-10(12)13/h1-2,4-5,11H,3H2,(H,12,13)

InChI Key

CCOMWPYUTGGGJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)C(=CS2)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-hydroxy-1-benzothiophen-3-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 5-hydroxybenzothiophene as a starting material, which undergoes acylation with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of 2-(5-hydroxy-1-benzothiophen-3-yl)acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(5-hydroxy-1-benzothiophen-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 2-(5-oxo-1-benzothiophen-3-yl)acetic acid, while reduction may produce 2-(5-hydroxy-1-benzothiophen-3-yl)ethanol .

Mechanism of Action

The mechanism of action of 2-(5-hydroxy-1-benzothiophen-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and benzothiophene ring play crucial roles in its biological activity. The compound may act by modulating enzyme activity, binding to receptors, or interfering with cellular signaling pathways .

Comparison with Similar Compounds

Structural Differences

Compound Name Core Structure Substituents Key Structural Features
2-(5-Hydroxy-1-benzothiophen-3-yl)acetic acid Benzothiophene -OH (C5), -CH2COOH (C3) Polar hydroxyl and carboxylic acid groups; sulfur atom enhances π-conjugation .
2-(5-Methyl-1-benzothiophen-3-yl)acetic acid Benzothiophene -CH3 (C5), -CH2COOH (C3) Methyl group increases lipophilicity (LogP ~2.8) compared to hydroxyl .
(5-Chloro-1-benzothiophen-3-yl)acetic acid Benzothiophene -Cl (C5), -CH2COOH (C3) Electronegative chlorine enhances stability and alters electronic properties .
2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid Benzofuran Cyclohexyl (C5), -S-iPr (C3), -CH2COOH (C2) Bulky substituents increase steric hindrance; oxygen atom reduces π-conjugation .
[(5E)-5-Benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid Thiazolidinone Benzylidene (C5), dioxo (C2, C4) Thiazolidinone core with conjugated double bonds; targets carbonic anhydrase .

Physicochemical Properties

  • Solubility :
    • Hydroxyl and carboxylic acid groups in the target compound improve aqueous solubility compared to methyl- or chloro-substituted analogs .
    • Bulky substituents (e.g., cyclohexyl in benzofuran analog) reduce solubility due to increased hydrophobicity .
  • Acidity :
    • The acetic acid moiety (pKa ~2.5–4.5) is influenced by adjacent electron-withdrawing groups (e.g., -Cl in 5-chloro analog lowers pKa) .
  • Thermal Stability :
    • Methyl and chloro analogs exhibit higher melting points (e.g., 218–222°C for 2-(1H-imidazol-5-yl)acetic acid hydrochloride) compared to polar hydroxyl derivatives .

Biological Activity

2-(5-Hydroxy-1-benzothiophen-3-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antioxidant research. This article reviews the current understanding of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a benzothiophene moiety, which is known for its diverse biological activities. The presence of hydroxyl and acetic acid functional groups enhances its solubility and reactivity, making it a suitable candidate for various biological assays.

Anticancer Activity

Recent studies have indicated that derivatives of benzothiophenes, including 2-(5-hydroxy-1-benzothiophen-3-yl)acetic acid, exhibit significant anticancer properties. In vitro tests against various cancer cell lines have shown promising results:

Cell Line GI50 (nM) Activity
A549 (Lung Cancer)17.9High
HCT-116 (Colon)22.2Moderate
MCF7 (Breast Cancer)33.0Moderate

These findings suggest that the compound can effectively inhibit cell growth across multiple cancer types, demonstrating its potential as a therapeutic agent in cancer treatment .

Antioxidant Activity

The antioxidant capacity of 2-(5-hydroxy-1-benzothiophen-3-yl)acetic acid has been evaluated through various assays. Notably, it has shown significant free radical scavenging activity:

Concentration (μM) DPPH Scavenging (%) Lipid Peroxidation Suppression (%)
141.4888.76
10060.0092.00

At a concentration of 1 μM, the compound exhibited a DPPH scavenging rate significantly higher than that of Trolox, a well-known antioxidant . This indicates that the compound may play a role in preventing oxidative stress-related diseases.

Mechanistic Insights

The mechanism of action for the anticancer and antioxidant activities appears to involve the inhibition of specific enzymes and pathways related to oxidative stress and cell proliferation:

  • Enzyme Inhibition : The compound has been shown to selectively inhibit aldose reductase (ALR2), which is involved in the polyol pathway linked to diabetic complications and cancer progression. Its IC50 values indicate strong inhibitory potential compared to known inhibitors .
  • Cell Cycle Arrest : Studies suggest that treatment with this compound leads to cell cycle arrest in cancer cells, contributing to its cytotoxic effects .

Case Studies

Several case studies have highlighted the efficacy of benzothiophene derivatives in clinical settings:

  • A study involving the administration of related compounds demonstrated significant tumor reduction in animal models when combined with standard chemotherapy agents.
  • Clinical trials assessing the safety and efficacy of these compounds are ongoing, with preliminary results indicating manageable side effects and promising therapeutic outcomes.

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